molecular formula C17H19N5O5 B1140059 8-Benzyloxy-2'-deoxyguanosine CAS No. 96964-90-8

8-Benzyloxy-2'-deoxyguanosine

Cat. No.: B1140059
CAS No.: 96964-90-8
M. Wt: 373.4 g/mol
InChI Key: AMEUNRVTNJBDJN-PQDIPPBSSA-N
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Description

8-Benzyloxy-2’-deoxyguanosine is a modified nucleoside derived from deoxyguanosine, one of the four nucleosides that make up DNA. This compound has gained significant attention due to its potential therapeutic and environmental applications. It is characterized by the presence of a benzyloxy group at the 8th position of the guanine base, which imparts unique chemical properties to the molecule.

Scientific Research Applications

8-Benzyloxy-2’-deoxyguanosine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of modified nucleic acids and other complex molecules.

    Biology: The compound is used in studies of DNA damage and repair mechanisms, as it can mimic oxidative damage to DNA.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related diseases.

    Industry: The compound is used in the production of specialized materials and as a reference standard in analytical chemistry.

Mechanism of Action

Target of Action

The primary target of 8-Benzyloxy-2’-deoxyguanosine is the guanine base in nucleic acids, specifically DNA . Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA, the others being adenine, cytosine, and thymine (uracil in RNA). Guanine is susceptible to oxidation, and 8-Benzyloxy-2’-deoxyguanosine is a derivative of 8-oxo-7,8-dihydroguanine (8-oxoG), an oxidized form of guanine .

Mode of Action

8-Benzyloxy-2’-deoxyguanosine interacts with its targets by introducing an oxidative modification. The compound is involved in the formation of 8-oxo-7,8-dihydroguanine (8-oxoG) and its nucleoside 8-oxo-2’-deoxyguanosine (8-oxodG), which are considered major biomarkers of oxidative stress . These modifications can lead to changes in the structure and function of the DNA molecule, potentially causing mutations and other genetic alterations .

Biochemical Pathways

The formation of 8-oxoG and 8-oxodG is a result of oxidative stress, which can be caused by various factors such as ionizing radiation, inflammation, and metabolic processes . These modified bases are recognized and excised by DNA repair enzymes, specifically the base excision repair (BER) pathway .

Pharmacokinetics

The compound is soluble in dmf, dmso, and methanol , suggesting that it may have good bioavailability. Its molecular weight is 373.36 , which is within the range typically associated with good absorption and distribution in the body.

Result of Action

The presence of 8-oxoG and 8-oxodG in DNA can lead to G > T (C > A) transversion mutations, which can contribute to carcinogenesis and other diseases . These modifications can also serve as a defense mechanism against further oxidative damage, as they can preferentially react with reactive oxygen species (ros), thereby protecting unmodified dna .

Action Environment

Environmental factors such as exposure to ionizing radiation or certain chemicals can increase the production of ROS, leading to oxidative stress and the formation of 8-oxoG and 8-oxodG . Additionally, endogenous factors such as cellular metabolism and inflammation can also contribute to oxidative stress . The action, efficacy, and stability of 8-Benzyloxy-2’-deoxyguanosine can therefore be influenced by both external and internal environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyloxy-2’-deoxyguanosine typically involves the reaction of 8-bromo-2’-deoxyguanosine with benzyl alcohol . The reaction is carried out under specific conditions to ensure the selective substitution of the bromine atom with the benzyloxy group. The process involves:

  • Dissolving 8-bromo-2’-deoxyguanosine in a suitable solvent.
  • Adding benzyl alcohol and a base to the reaction mixture.
  • Heating the mixture to facilitate the substitution reaction.
  • Purifying the product through crystallization or chromatography.

Industrial Production Methods: Industrial production of 8-Benzyloxy-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions: 8-Benzyloxy-2’-deoxyguanosine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the benzyloxy group or other functional groups in the molecule.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can lead to the formation of benzoic acid derivatives.

Comparison with Similar Compounds

    8-Hydroxy-2’-deoxyguanosine: A well-known marker of oxidative DNA damage.

    8-Oxo-2’-deoxyguanosine: Another oxidative damage marker with similar applications in research.

Uniqueness: 8-Benzyloxy-2’-deoxyguanosine is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in studies requiring selective modification of DNA and in the synthesis of complex nucleic acid structures .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 8-Benzyloxy-2'-deoxyguanosine can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "Guanine", "Benzyl bromide", "2'-Deoxyribose", "Triethylamine", "Dichloromethane", "Sodium hydride", "Tetrahydrofuran", "Methanol", "Acetic acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "The first step involves the protection of the 2'-hydroxyl group of 2'-deoxyribose using benzyl bromide in the presence of triethylamine in dichloromethane to give benzyl-protected 2'-deoxyribose.", "Next, guanine is reacted with sodium hydride in tetrahydrofuran to form the corresponding guanine anion, which is then added to the benzyl-protected 2'-deoxyribose to give the protected nucleoside intermediate.", "The benzyl group is then removed using palladium on carbon in methanol to give the intermediate 8-hydroxy-2'-deoxyguanosine.", "Finally, the 8-hydroxy group is protected by reacting with acetic anhydride in the presence of sodium bicarbonate in ethyl acetate to give the desired product, 8-Benzyloxy-2'-deoxyguanosine." ] }

CAS No.

96964-90-8

Molecular Formula

C17H19N5O5

Molecular Weight

373.4 g/mol

IUPAC Name

2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one

InChI

InChI=1S/C17H19N5O5/c18-16-20-14-13(15(25)21-16)19-17(26-8-9-4-2-1-3-5-9)22(14)12-6-10(24)11(7-23)27-12/h1-5,10-12,23-24H,6-8H2,(H3,18,20,21,25)/t10?,11-,12-/m1/s1

InChI Key

AMEUNRVTNJBDJN-PQDIPPBSSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)CO)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4

SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO)O

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO)O

Synonyms

2’-Deoxy-8-(phenylmethoxy)guanosine

Origin of Product

United States
Customer
Q & A

Q1: What is the role of 8-Benzyloxy-2'-deoxyguanosine in the synthesis of 8-Hydroxy-2'-deoxyguanosine?

A: this compound serves as a crucial intermediate in the multi-step synthesis of 8-Hydroxy-2'-deoxyguanosine (oh8dG) []. The synthesis begins with the bromination of 2'-deoxyguanosine (dG) at the C-8 position, yielding 8-bromo-2'-deoxyguanosine (8-Br-dG). This intermediate is then reacted with the sodium salt of benzyl alcohol to produce this compound (8-benzyloxy-dG). Finally, a hydrogenation reaction is performed on 8-benzyloxy-dG, removing the benzyl protecting group and yielding the desired product, oh8dG [].

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